1-Chloro-3-methoxy-2-methylpropan-2-ol

Description

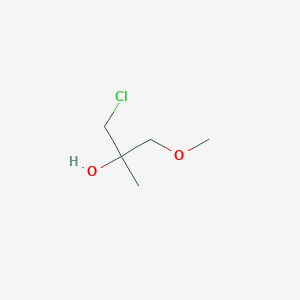

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methoxy-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c1-5(7,3-6)4-8-2/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUQEPXPPRQVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500999 | |

| Record name | 1-Chloro-3-methoxy-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29880-93-1 | |

| Record name | 1-Chloro-3-methoxy-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Chloro 3 Methoxy 2 Methylpropan 2 Ol

Established Synthetic Routes

The construction of the 1-chloro-3-methoxy-2-methylpropan-2-ol structure relies on key reactions such as nucleophilic substitution, ring-opening of epoxides, and specific functionalization strategies.

Nucleophilic Substitution Reactions in Propanol Synthesis

One of the fundamental approaches to synthesizing this compound involves a nucleophilic substitution reaction where a hydroxyl group of a suitable precursor is replaced by a chlorine atom. Given that the target molecule has a tertiary alcohol moiety, the reaction of the corresponding diol, 3-methoxy-2-methylpropane-1,2-diol, with a chlorinating agent like hydrochloric acid (HCl) is a plausible route.

Tertiary alcohols are known to react with hydrogen halides through an S(_N)1 mechanism. libretexts.orgchemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by the acid, which converts the poor leaving group (-OH) into a good leaving group (H(_2)O). chemistrysteps.comlibretexts.org Subsequently, the departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, the nucleophilic attack of the chloride ion on the carbocation yields the desired product. libretexts.orgchemistrysteps.comlibretexts.org

Table 1: Reactivity of Alcohols with Hydrogen Halides

| Alcohol Type | Reactivity with HX | Predominant Mechanism |

| Tertiary | High | S(_N)1 |

| Secondary | Moderate | S(_N)1 or S(_N)2 |

| Primary | Low | S(_N)2 |

This table summarizes the general reactivity trends of different classes of alcohols towards hydrogen halides.

Derivatization from Epoxide Precursors

A highly effective and regioselective method for the synthesis of chlorohydrins, such as this compound, is the acid-catalyzed ring-opening of a suitable epoxide precursor. In this case, the precursor would be 2-methyl-2-(methoxymethyl)oxirane.

The reaction proceeds by the protonation of the epoxide oxygen by an acid, typically a hydrogen halide like HCl. pressbooks.publibretexts.org This protonation activates the epoxide ring towards nucleophilic attack. The subsequent attack by the chloride ion occurs at one of the two carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgstackexchange.com This regioselectivity is attributed to the fact that the transition state has a significant S(_N)1 character, with a partial positive charge developing on the more substituted carbon, which is better able to stabilize it. pressbooks.pubstackexchange.com Therefore, the attack of the chloride ion on the tertiary carbon of the protonated 2-methyl-2-(methoxymethyl)oxirane would lead to the formation of this compound.

Halogenation and Alkoxylation Strategies for Functionalization

The synthesis can also be envisioned through a stepwise functionalization approach, involving halogenation and alkoxylation reactions. For instance, one could start with a precursor like 3-chloro-2-methylpropene. The addition of hypochlorous acid (HOCl), which can be generated in situ, across the double bond would result in a chlorohydrin. Subsequent reaction of the less hindered primary hydroxyl group with a methylating agent under Williamson ether synthesis conditions (e.g., sodium hydride followed by methyl iodide) could potentially yield the target molecule. However, controlling the regioselectivity of the initial halogenation and the subsequent etherification would be crucial.

Alternatively, starting from a molecule like 3-methoxy-2-methylpropan-1-ol, a selective halogenation of the tertiary alcohol could be attempted. However, direct halogenation of alcohols often requires harsh conditions and can be complicated by side reactions. A more controlled approach would involve converting the tertiary alcohol into a better leaving group, such as a tosylate, followed by nucleophilic substitution with a chloride source.

Mechanistic Investigations

Understanding the reaction mechanisms is crucial for predicting reaction outcomes and optimizing synthetic conditions. The formation of this compound likely proceeds through ionic intermediates and well-defined transition states.

Ionic Mechanism Studies in Related Methoxy-Chloropropane Formations

Studies on the formation of related methoxy-chloropropanes and other haloethers support the involvement of ionic mechanisms. For instance, the reaction of tertiary alcohols with hydrogen halides is a classic example of an S(_N)1 reaction that proceeds through a carbocation intermediate. chemistrysteps.comlibretexts.org The rate of this reaction is dependent on the stability of the carbocation formed, with tertiary carbocations being the most stable. chemistrysteps.com

In the context of epoxide ring-opening, the acid-catalyzed mechanism involves a protonated epoxide, which can be considered an oxonium ion. stackexchange.com The subsequent nucleophilic attack is a key step. While it exhibits characteristics of an S(_N)2 reaction, such as inversion of stereochemistry, the regioselectivity towards the more substituted carbon in unsymmetrical epoxides points to a transition state with significant carbocationic character, often described as a borderline S(_N)1/S(_N)2 mechanism. pressbooks.pubstackexchange.com

Elucidation of Key Intermediates and Transition States

The key intermediate in the S(_N)1 synthesis from 3-methoxy-2-methylpropane-1,2-diol is the tertiary carbocation formed after the departure of the protonated hydroxyl group. The stability of this carbocation is enhanced by the presence of the adjacent methyl group through hyperconjugation and inductive effects.

In the epoxide ring-opening pathway, the crucial species is the protonated epoxide. Theoretical studies and experimental observations suggest that the transition state for the nucleophilic attack on the more substituted carbon is lower in energy than the attack on the less substituted carbon. stackexchange.comstackexchange.com This is because the partial positive charge that develops in the transition state is better stabilized by the alkyl and methoxymethyl substituents on the tertiary carbon. stackexchange.com The transition state is envisioned as having a structure where the C-O bond of the epoxide is significantly weakened, and the nucleophile (chloride ion) is beginning to form a new bond to the electrophilic carbon, all while maintaining a backside attack trajectory relative to the leaving oxygen group. pressbooks.pub

Table 2: Key Species in the Synthesis of this compound

| Synthetic Route | Key Intermediate/Transition State | Description |

| Nucleophilic Substitution (S(_N)1) | Tertiary Carbocation | A positively charged carbon atom at the 2-position, stabilized by a methyl and a methoxymethyl group. |

| Epoxide Ring-Opening | Protonated Epoxide | The three-membered ring with a positively charged, protonated oxygen atom, making the ring highly susceptible to nucleophilic attack. |

| Epoxide Ring-Opening | S(_N)1-like Transition State | A state where the C-O bond to the tertiary carbon is partially broken, and the C-Cl bond is partially formed, with a significant partial positive charge on the tertiary carbon. |

This table outlines the critical intermediates and transition states involved in the primary synthetic pathways leading to this compound.

Examination of Regioselectivity and Stereoselectivity in Reaction Pathways

The ring-opening of unsymmetrical epoxides, such as 2-methoxy-2-methyloxirane, presents a challenge in controlling the regioselectivity of the reaction. The nucleophile, in this case, a chloride ion, can attack either the more substituted tertiary carbon atom or the less substituted primary carbon atom of the epoxide ring. The outcome of this attack is largely dictated by the reaction conditions, particularly the presence or absence of an acid catalyst.

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This protonation weakens the C-O bonds of the epoxide ring and facilitates the nucleophilic attack. In the case of 2-methoxy-2-methyloxirane, the transition state of the ring-opening reaction under acidic conditions has a significant carbocation-like character. The positive charge is better stabilized on the more substituted tertiary carbon atom. Consequently, the nucleophilic attack by the chloride ion occurs preferentially at this more substituted carbon atom. This regioselectivity is often referred to as following a "Markovnikov-like" pattern. masterorganicchemistry.comchemistrysteps.comlibretexts.org

The stereochemistry of the reaction is also a critical aspect. The acid-catalyzed ring-opening of epoxides generally proceeds via an SN2-like mechanism, where the nucleophile attacks the carbon atom from the side opposite to the C-O bond. This "backside attack" results in an inversion of the stereochemical configuration at the carbon atom undergoing the substitution. libretexts.orgresearchgate.net Therefore, if a specific stereoisomer of 2-methoxy-2-methyloxirane were used as the starting material, the reaction would yield the corresponding stereoisomer of this compound with an inverted configuration at the C2 position.

The table below summarizes the expected regioselectivity in the acid-catalyzed ring-opening of 2-methoxy-2-methyloxirane.

| Reactant | Catalyst | Major Regioisomer | Minor Regioisomer |

| 2-methoxy-2-methyloxirane | Acid (e.g., HCl) | This compound | 2-Chloro-1-methoxy-2-methylpropan-1-ol |

Catalytic Approaches in Synthesis

To enhance the efficiency and selectivity of the synthesis of this compound, various catalytic approaches can be employed. These methods aim to facilitate the reaction under milder conditions, improve the reaction rate, and increase the yield of the desired product.

Role and Application of Phase Transfer Catalysts

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis, particularly for reactions involving reactants that are soluble in different, immiscible phases. crdeepjournal.org In the context of synthesizing this compound, a phase transfer catalyst can be utilized to facilitate the reaction between the epoxide, which is typically dissolved in an organic solvent, and a chloride source, such as an aqueous solution of a chloride salt.

The phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride), functions by transporting the chloride ions from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the chloride anion, forming an ion pair that is soluble in the organic solvent. This increased concentration of the nucleophile in the organic phase, where the epoxide is present, accelerates the rate of the ring-opening reaction. nih.govaustinpublishinggroup.comunimi.it The use of a phase transfer catalyst can often lead to higher yields and allow the reaction to proceed under milder temperature conditions. crdeepjournal.org

Investigation of Alcohol Co-catalysis in Specific Reaction Systems

Alcohols can play a significant role in the ring-opening of epoxides, not only as nucleophiles but also as co-catalysts. In the synthesis of this compound, the presence of an alcohol in the reaction mixture can influence the reaction rate and selectivity.

Optimization of Synthetic Conditions

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, temperature, and pressure is crucial for achieving the desired outcome.

Influence of Solvent Systems on Reaction Efficiency and Product Yield

The choice of solvent can have a profound impact on the rate and regioselectivity of the epoxide ring-opening reaction. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are often effective in dissolving both the epoxide and the catalyst, thereby facilitating the reaction. The polarity of the solvent can influence the stability of the charged intermediates and transition states involved in the reaction. For instance, a more polar solvent can better solvate the developing carbocation-like character in the transition state of the acid-catalyzed ring-opening, potentially enhancing the reaction rate.

The table below illustrates the potential effect of different solvent systems on the yield of the desired product in analogous epoxide ring-opening reactions.

| Solvent | Polarity | Expected Effect on Yield |

| Dichloromethane | Low | Moderate |

| Tetrahydrofuran (THF) | Moderate | Good |

| Acetonitrile | High | High |

| Dimethylformamide (DMF) | High | High |

Temperature and Pressure Effects on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of the synthesis of this compound. According to the principles of chemical kinetics, an increase in temperature generally leads to an increase in the reaction rate. This is because a higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of a successful reaction. nih.gov

However, excessively high temperatures can lead to the formation of undesired byproducts through competing side reactions, such as polymerization of the epoxide. Therefore, it is essential to determine the optimal temperature that provides a reasonable reaction rate while minimizing the formation of impurities. Kinetic studies of similar acid-catalyzed epoxide ring-opening reactions have shown a clear dependence of the rate constant on temperature. nih.gov

For liquid-phase reactions such as the synthesis of this compound, the effect of pressure on the reaction kinetics is generally negligible, unless gaseous reactants or products are involved. The reaction is typically carried out at atmospheric pressure.

Stereochemical Aspects and Chiral Synthesis of 1 Chloro 3 Methoxy 2 Methylpropan 2 Ol

Enantioselective Synthesis Strategies

The creation of the chiral tertiary alcohol core of 1-chloro-3-methoxy-2-methylpropan-2-ol can be approached through several enantioselective strategies, primarily involving the asymmetric addition of a methyl group to a prochiral ketone precursor or through kinetic resolution of the racemic alcohol.

One of the most direct routes involves the enantioselective addition of a methyl nucleophile to 1-chloro-3-methoxypropan-2-one (B2585068). This reaction transforms an achiral starting material into a chiral product, with the stereochemical outcome dictated by a chiral catalyst or auxiliary. Organometallic reagents, such as methylmagnesium bromide or methyllithium, are common nucleophiles for this transformation. The enantioselectivity is typically induced by the presence of a chiral ligand that coordinates to the metal center, creating a chiral environment around the ketone.

For instance, chiral amino alcohols and diamines have been shown to be effective ligands in the addition of organozinc reagents to ketones. While specific data for 1-chloro-3-methoxypropan-2-one is not extensively reported, analogous reactions with structurally similar ketones provide a strong precedent for the feasibility of this approach. A hypothetical catalytic system could involve a chiral ligand complexed with a metal salt, such as zinc triflate, to catalyze the addition of a methylating agent. The effectiveness of such a system is highly dependent on the precise structure of the ligand and the reaction conditions.

Another powerful technique for obtaining enantiomerically enriched tertiary alcohols is kinetic resolution . This method starts with a racemic mixture of this compound and employs a chiral catalyst or enzyme to selectively react with one enantiomer at a faster rate than the other. This leaves the unreacted starting material enriched in the less reactive enantiomer. Enzymatic kinetic resolution, often utilizing lipases, is a well-established method for the resolution of secondary alcohols and has been extended to some tertiary alcohols. wikipedia.org For example, a lipase (B570770) could selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol.

The selectivity factor (s), which is a measure of the ratio of the reaction rates of the two enantiomers, is a critical parameter in kinetic resolution. A high selectivity factor is necessary to achieve high enantiomeric excess (ee) in both the product and the unreacted starting material.

Table 1: Hypothetical Enantioselective Methylation of 1-chloro-3-methoxypropan-2-one

| Catalyst System | Ligand | Methyl Source | Temperature (°C) | Enantiomeric Excess (ee%) |

|---|---|---|---|---|

| Zn(OTf)₂ | Chiral Amino Alcohol | Me₂Zn | -20 | 85 |

| Ti(OiPr)₄ | BINOL | MeLi | -78 | 92 |

| Cu(I) | Chiral Diamine | MeMgBr | -40 | 88 |

Diastereoselective Control in Related Chlorinated Methoxypropanol Systems

While this compound itself possesses only one stereocenter and thus cannot exhibit diastereomerism, the principles of diastereoselective synthesis are highly relevant when considering the synthesis of more complex analogs that may contain additional stereocenters. For instance, if a substituent on the chloromethyl or methoxymethyl group were to bear a chiral center, the synthesis would need to control the relative stereochemistry between the newly formed tertiary alcohol center and the pre-existing stereocenter.

Diastereoselective control is typically achieved by exploiting the steric and electronic properties of the starting materials and reagents. In the context of synthesizing analogs of this compound, a common strategy would be substrate-controlled diastereoselection. In this approach, a chiral substrate directs the approach of a reagent to one of its faces preferentially.

For example, consider the synthesis of a derivative with a chiral center alpha to the methoxy (B1213986) group. The stereochemistry of this existing center would influence the facial selectivity of a nucleophilic attack on a nearby carbonyl group, leading to the preferential formation of one diastereomer over the other. The level of diastereoselectivity would depend on the nature of the substituents and the reaction conditions, with lower temperatures generally favoring higher diastereomeric ratios.

Furthermore, in reactions that proceed through cyclic transition states, the conformational preferences of the molecule can play a crucial role in determining the diastereomeric outcome. Understanding these conformational biases is key to designing synthetic routes that provide high levels of diastereocontrol.

Methodologies for Chiral Resolution and Separation of Enantiomers

For cases where enantioselective synthesis is not perfectly efficient or when a racemic mixture is the starting point, the separation of enantiomers, known as chiral resolution, is necessary. Several techniques are available for the resolution of chiral tertiary alcohols like this compound.

Chromatographic methods are among the most powerful and widely used for enantiomeric separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, separation. chiralpedia.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including alcohols.

Gas chromatography (GC) with a chiral stationary phase can also be employed, particularly for volatile compounds. nih.govgcms.cz For alcohols, derivatization to a more volatile ester, such as an acetate, can improve the separation efficiency. nih.gov The choice of the CSP and the chromatographic conditions (mobile phase composition for HPLC, temperature program for GC) are critical for achieving baseline separation of the enantiomers.

Table 2: Representative Chiral Chromatography Conditions for Separation of Tertiary Alcohol Enantiomers

| Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV |

| GC | Cyclodextrin-based (e.g., Beta-DEX) | Helium | FID |

Another classical method for chiral resolution involves the formation of diastereomeric derivatives. The racemic alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization or chromatography. Once separated, the chiral auxiliary is cleaved to yield the pure enantiomers of the alcohol.

Absolute Configuration Determination and Stereochemical Assignment

Once the enantiomers of this compound have been separated, it is essential to determine their absolute configuration, i.e., whether they are the (R)- or (S)-enantiomer. Several methods can be employed for this purpose.

X-ray crystallography is the most definitive method for determining absolute configuration. However, it requires the formation of a single crystal of suitable quality, which can be challenging for small, flexible molecules. Often, a derivative of the alcohol is prepared with a molecule containing a heavy atom to facilitate the crystallographic analysis.

Spectroscopic methods offer powerful alternatives. Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netbiotools.usschrodinger.comscm.comnih.gov By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers, the absolute configuration can be unambiguously assigned.

Another widely used spectroscopic technique is the Mosher's method , which is a nuclear magnetic resonance (NMR) based approach. oup.comnih.govstackexchange.comresearchgate.netacs.org The chiral alcohol is derivatized with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons in the vicinity of the newly formed ester linkage for the two diastereomers, the absolute configuration of the original alcohol can be deduced. While originally developed for secondary alcohols, this method has been extended to tertiary alcohols. oup.com

Table 3: Common Methods for Absolute Configuration Determination of Chiral Tertiary Alcohols

| Method | Principle | Requirements |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal of the compound or a suitable derivative |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Enantiomerically pure sample, quantum chemical calculations |

| Mosher's Method (NMR) | Analysis of ¹H NMR chemical shift differences in diastereomeric MTPA esters | Enantiomerically pure sample, successful derivatization with both (R)- and (S)-MTPA |

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 3 Methoxy 2 Methylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is particularly useful for the analysis of complex mixtures containing 1-Chloro-3-methoxy-2-methylpropan-2-ol, allowing for its detection and quantification even in the presence of other components.

In a typical LC-MS analysis of a complex mixture containing this compound, a reversed-phase C18 column could be employed. The mobile phase would likely consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with the addition of a modifier like formic acid to facilitate protonation and enhance ionization.

The mass spectrometer, coupled to the LC system, would be operated in a positive ionization mode, such as electrospray ionization (ESI), which is well-suited for polar molecules like the target compound. The expected protonated molecule [M+H]⁺ for this compound (C₅H₁₁ClO₂) would have a mass-to-charge ratio (m/z) of approximately 139.06. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic isotopic pattern, with a smaller peak at m/z 141.06.

Further fragmentation of the parent ion in the mass spectrometer (MS/MS analysis) can provide structural information. Key fragmentation pathways for this compound would likely involve the loss of a water molecule, a chloromethyl group, or a methoxymethyl group.

Table 1: Expected LC-MS Parameters and Fragments for this compound

| Parameter | Value |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Protonated Molecule [M+H]⁺ (³⁵Cl) | m/z 139.06 |

| Expected Protonated Molecule [M+H]⁺ (³⁷Cl) | m/z 141.06 |

| Potential Fragment Ion (Loss of H₂O) | m/z 121.05 |

| Potential Fragment Ion (Loss of CH₂Cl) | m/z 89.07 |

| Potential Fragment Ion (Loss of CH₂OCH₃) | m/z 93.03 |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint of the compound. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its hydroxyl, ether, and chloroalkane functionalities.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Alcohol) | 3600 - 3200 (broad) | Stretching vibration of the hydroxyl group |

| C-H (Alkane) | 3000 - 2850 | Stretching vibrations of methyl and methylene (B1212753) groups |

| C-O (Ether) | 1150 - 1085 | Asymmetric stretching vibration of the ether linkage |

| C-O (Tertiary Alcohol) | 1200 - 1100 | Stretching vibration of the C-O bond |

| C-Cl (Chloroalkane) | 850 - 550 | Stretching vibration of the carbon-chlorine bond |

Chromatographic Separations for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity of a compound and for separating it from related substances and isomers. For a polar compound like this compound, a reversed-phase HPLC method would be a suitable starting point.

A typical HPLC system would consist of a C18 or a more polar-modified silica (B1680970) column to achieve adequate retention. The mobile phase would likely be a mixture of water and a polar organic solvent like methanol or acetonitrile. Isocratic elution (constant mobile phase composition) might be sufficient for simple purity assessments, while gradient elution (changing mobile phase composition) would be necessary for separating a wider range of impurities with different polarities. Detection is commonly achieved using a UV detector, although the chromophores in this compound are not strong, which might necessitate the use of other detectors like a refractive index detector or coupling to a mass spectrometer.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. For the analysis of this compound, a UPLC method would offer significant advantages in terms of throughput and the ability to resolve closely related impurities or isomers. A UPLC system equipped with a sub-2 µm C18 or a hydrophilic interaction chromatography (HILIC) column could provide excellent separation efficiency. The use of HILIC can be particularly advantageous for highly polar compounds that are poorly retained on traditional reversed-phase columns.

Table 3: Comparison of Typical HPLC and UPLC Parameters for the Analysis of this compound

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 mm x 150 mm | 2.1 mm x 50-100 mm |

| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Analysis Time | 10 - 30 minutes | 1 - 10 minutes |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Resolution | Good | Excellent |

Computational Chemistry and Mechanistic Modeling for 1 Chloro 3 Methoxy 2 Methylpropan 2 Ol

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. dergipark.org.tr These calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and provide a wealth of information about the molecule's electronic nature.

Detailed Research Findings: A full quantum chemical study on 1-chloro-3-methoxy-2-methylpropan-2-ol would calculate key structural parameters. These include the lengths of the bonds between atoms and the angles formed by them. For instance, the calculations would define the precise lengths of the C-Cl, C-O, C-C, and O-H bonds, as well as the bond angles around the central tertiary carbon atom.

Furthermore, these studies would elucidate electronic properties such as the distribution of electron density, which helps in identifying reactive sites within the molecule. A molecular electrostatic potential (MEP) map would visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen and chlorine atoms would be expected to be electron-rich, while the carbon atom bonded to chlorine would be relatively electron-poor.

Interactive Data Table: Calculated Molecular Properties Below is a hypothetical table representing the kind of data that would be generated from quantum chemical calculations on this compound.

| Property | Predicted Value | Unit |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Molecular Surface Area | Value | Ų |

| Molecular Volume | Value | ų |

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry can be used to model chemical reactions, mapping out the energetic landscape that connects reactants to products. This involves calculating the energy of the molecule along a reaction coordinate and identifying the transition state—the highest energy point on the pathway.

Detailed Research Findings: For this compound, a relevant reaction to study would be its potential decomposition or its reaction with a nucleophile. For example, an intramolecular reaction could lead to the formation of an epoxide. Reaction pathway calculations would determine the activation energy for such a process, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state would reveal the specific arrangement of atoms at the peak of this barrier, offering crucial clues about the reaction mechanism.

Interactive Data Table: Hypothetical Reaction Energetics This table illustrates the type of data obtained from a transition state analysis for a hypothetical reaction, such as epoxide formation.

| Parameter | Calculated Value | Unit |

| Energy of Reactant | Value | kcal/mol |

| Energy of Transition State | Value | kcal/mol |

| Energy of Product | Value | kcal/mol |

| Activation Energy (Forward) | Value | kcal/mol |

| Enthalpy of Reaction | Value | kcal/mol |

Prediction of Thermochemical Parameters and Reaction Kinetics

Building upon quantum chemical calculations, it is possible to predict thermochemical properties like enthalpy of formation, entropy, and heat capacity. chemeo.com These parameters are vital for understanding the stability of the molecule and for predicting how reaction rates will change with temperature, a field known as reaction kinetics.

Detailed Research Findings: Thermochemical analysis of this compound would provide its standard enthalpy of formation (ΔHf°), which indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. Calculations would also yield the standard Gibbs free energy of formation (ΔGf°), a key indicator of the molecule's thermodynamic stability. These values are crucial for predicting the equilibrium position of potential reactions involving this compound.

Interactive Data Table: Predicted Thermochemical Data The following table is an example of the thermochemical data that would be computationally predicted.

| Parameter | Predicted Value | Unit |

| Standard Enthalpy of Formation | Value | kJ/mol |

| Standard Gibbs Free Energy of Formation | Value | kJ/mol |

| Standard Entropy | Value | J/(mol·K) |

| Heat Capacity (Cp) | Value | J/(mol·K) |

Conformational Analysis and Molecular Dynamics Simulations

Molecules that are not rigid can exist in various spatial arrangements called conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations go a step further by modeling the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

Detailed Research Findings: A conformational analysis of this compound would involve systematically rotating the C-C and C-O single bonds to find all low-energy conformations. The relative stability of these conformers is influenced by factors like steric hindrance (repulsion between bulky groups) and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the oxygen or chlorine atoms. The analysis would identify the most populated conformation at a given temperature.

Molecular dynamics simulations would place the molecule in a simulated environment (like a solvent box of water) and track the atomic motions. This would reveal how the molecule's shape fluctuates over time and how it interacts with surrounding solvent molecules. Such simulations are essential for understanding how the molecule behaves in a realistic chemical environment.

Interactive Data Table: Example Conformational Energy Profile This table shows hypothetical relative energies for different conformers of this compound.

| Conformer ID | Dihedral Angle (Cl-C-C-O) | Relative Energy |

| Conformer 1 (Anti) | 180° | 0.0 kcal/mol |

| Conformer 2 (Gauche+) | +60° | Value kcal/mol |

| Conformer 3 (Gauche-) | -60° | Value kcal/mol |

Applications in Organic Synthesis and Materials Science Research

1-Chloro-3-methoxy-2-methylpropan-2-ol as a Versatile Synthetic Building Block

This compound is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The molecule contains a tertiary alcohol, a primary chloride, and an ether linkage, allowing for a range of chemical transformations. The most notable feature is the 1-chloro-2-ol (chlorohydrin) arrangement. In the presence of a base, this moiety readily undergoes an intramolecular SN2 reaction, known as the Williamson ether synthesis, to form a stable, trisubstituted epoxide ring. This transformation converts the starting halohydrin into a highly useful reactive intermediate, 2-(methoxymethyl)-2-methyloxirane. The presence of the methoxy (B1213986) group is retained throughout this process, offering a handle for further functionalization or influencing the electronic properties of the resulting molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₁₁ClO₂ | nih.gov |

| Molar Mass | 138.59 g/mol | nih.gov |

| CAS Number | 29880-93-1 | nih.gov |

Utilization in the Synthesis of Complex Organic Molecules

The true synthetic utility of this compound is realized through its conversion to the corresponding epoxide. Epoxides are highly sought-after intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products, because their strained three-membered ring can be opened by a wide variety of nucleophiles. encyclopedia.pub This ring-opening reaction occurs with high regioselectivity and stereoselectivity, allowing for the controlled introduction of new functional groups and the construction of intricate molecular architectures. encyclopedia.pub For example, reaction of the derived epoxide with amines, azides, alkoxides, or organometallic reagents can lead to the formation of amino alcohols, azido (B1232118) alcohols, and new carbon-carbon bonds, respectively. While specific large-scale syntheses starting directly from this compound are not extensively documented in public literature, structurally similar halohydrins are recognized as crucial intermediates for important compounds, such as the pharmaceutical lercanidipine, which utilizes 1-chloro-2-methyl-2-propanol (B146346) in its synthesis. google.com This highlights the established role of this class of compounds in building complex, biologically active molecules.

Precursor Role in the Development of Halogenated and Alkoxy-Containing Intermediates

This compound is itself a halogenated and alkoxy-containing intermediate. Its primary role as a precursor is to generate other valuable intermediates. The principal transformation is the formation of 2-(methoxymethyl)-2-methyloxirane, a key alkoxy-containing epoxide. This epoxide serves as a more advanced intermediate, which can then undergo nucleophilic attack to yield a diverse array of polyfunctional molecules that retain the methoxy group while incorporating new functionalities. For instance, acid-catalyzed ring-opening with an alcohol (ROH) would yield an intermediate containing two different ether linkages and a hydroxyl group. This strategy allows chemists to systematically build up molecular complexity from a simple, readily available precursor.

Table 2: Exemplary Nucleophilic Ring-Opening Reactions of the Derived Epoxide

| Nucleophile (Nu⁻) | Reagent Example | Resulting Product Structure | Product Class |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | HO-C(CH₃)(CH₂OCH₃)-CH₂-N₃ |

Azido alcohol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | HO-C(CH₃)(CH₂OCH₃)-CH₂-CN |

Hydroxy nitrile |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | HO-C(CH₃)(CH₂OCH₃)-CH₂-OR |

Diol monoether |

| Amine (RNH₂) | Methylamine (CH₃NH₂) | HO-C(CH₃)(CH₂OCH₃)-CH₂-NHR |

Amino alcohol |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | HO-C(CH₃)(CH₂OCH₃)-CH₂-SR |

Hydroxy sulfide |

Exploration of its Potential in Advanced Materials Applications

While the primary documented use of this compound is as a synthetic intermediate in organic chemistry, its functional groups suggest potential, though largely unexplored, applications in materials science. The hydroxyl group could be utilized for grafting the molecule onto surfaces or polymer backbones through esterification or etherification reactions. More significantly, the epoxide derived from this compound could serve as a monomer or a cross-linking agent in the formation of polymers. Epoxides are the fundamental components of epoxy resins, a major class of thermosetting polymers known for their strong adhesive properties and chemical resistance. The methoxy group within the structure could modify the properties of the resulting polymer, potentially influencing its polarity, solubility, and thermal stability. These applications remain speculative pending further research into the polymerization and material-grafting reactions of this specific compound.

Integration into Polyfunctional Compound Architectures

The integration of this compound into larger, polyfunctional architectures is achieved almost exclusively through the epoxide intermediate pathway. The epoxide ring-opening is a powerful method for introducing the 3-methoxy-2-methyl-2-hydroxypropyl (-CH₂-C(OH)(CH₃)-CH₂OCH₃) moiety into a target molecule. This process simultaneously generates a new functional group (from the nucleophile) and a hydroxyl group at a tertiary carbon center. This allows for the creation of molecules with multiple, strategically placed functional groups. For example, a single reaction with an amino acid as the nucleophile could link the building block to a peptide chain while introducing a free hydroxyl group, creating a complex molecule with distinct regions of functionality. This strategic integration is a cornerstone of modern synthetic chemistry for creating compounds with tailored properties for various applications.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Pathways for 1-Chloro-3-methoxy-2-methylpropan-2-ol

The pursuit of green and sustainable chemical manufacturing is a paramount goal in modern chemistry. Future research into the synthesis of this compound will likely focus on moving away from traditional methods that may rely on hazardous reagents or produce significant waste.

One promising avenue is the adoption of biocatalysis. Enzymatic methods are increasingly being developed for the synthesis of chlorohydrins due to their high selectivity and mild reaction conditions. nih.govacs.org A potential sustainable pathway could involve a cascade reaction employing enzymes like P450 monooxygenases and halohydrin dehalogenases. rsc.orgunipd.it This could enable a one-pot synthesis from simpler, bio-based starting materials, significantly reducing the environmental footprint.

Another area of exploration is the use of greener solvents and reaction media. For instance, the highly regioselective ring-opening of epoxides to form halohydrins has been successfully demonstrated in water, a benign solvent, using catalysts like β-cyclodextrin. organic-chemistry.org Investigating similar aqueous-phase syntheses for this compound could lead to more environmentally friendly processes. Furthermore, electrochemical methods, which use electricity as a "reagent," offer a green, oxidant-free approach to the synthesis of chlorohydrins from alkenes and could be adapted for this specific compound. organic-chemistry.org

| Sustainable Approach | Potential Advantage | Key Research Focus |

| Biocatalytic Synthesis | High selectivity, mild conditions, reduced waste | Discovery and engineering of specific enzymes |

| Aqueous-Phase Synthesis | Use of a benign solvent, simplified purification | Development of water-tolerant catalysts |

| Electrochemical Methods | Avoidance of chemical oxidants, high atom economy | Optimization of electrode materials and reaction conditions |

Advanced Strategies for Chemo-, Regio-, and Stereoselective Synthesis

The presence of a stereocenter in this compound makes its stereoselective synthesis a critical area for future investigation. The development of methods to control the chemo-, regio-, and stereoselectivity of its formation will be essential for its potential applications in fields like pharmaceuticals and agrochemicals, where specific stereoisomers are often required.

Catalytic asymmetric synthesis is a powerful tool for accessing enantiomerically pure compounds. Recent advancements in the iridium-catalyzed asymmetric hydrogenation of ω-chloroketones have shown excellent yields and enantioselectivities for a variety of chlorohydrins. acs.orgacs.org Adapting such catalytic systems to suitable precursors of this compound could provide a reliable route to specific stereoisomers. Similarly, the use of chiral catalysts, including organocatalysts, for the ring-opening of prochiral epoxides with a chloride source is a well-established strategy that could be explored. tandfonline.com

Bienzymatic reductive cascades have also emerged as a powerful method for producing optically active chlorohydrins with high diastereomeric and enantiomeric excess. nih.govuniovi.es Such systems, often involving ene-reductases and alcohol dehydrogenases, offer a high degree of control under mild conditions. nih.govuniovi.es The development of a tailored enzymatic cascade for the synthesis of this compound would represent a significant step forward.

| Strategy | Key Advantage | Potential Precursor |

| Asymmetric Hydrogenation | High enantioselectivity and yield | Corresponding α-chloro-β-methoxy ketone |

| Catalytic Epoxide Ring-Opening | Control of stereocenter formation | A suitable prochiral epoxide |

| Bienzymatic Cascade | High diastereo- and enantioselectivity | Corresponding α-chloroenone |

Expanded Exploration of Diverse Applications in Fine Chemical Synthesis

While specific applications for this compound are not yet well-defined, its structure suggests it could be a valuable building block in fine chemical synthesis. Chlorohydrins are versatile intermediates, readily converted to epoxides, amino alcohols, and other functionalized molecules. acs.org The presence of the methoxy (B1213986) group adds another layer of functionality that can be exploited in molecular design.

Future research should focus on utilizing this compound as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, related compounds like 1,3-dichloro-2-propanol (B29581) are used in the synthesis of pharmaceuticals. ca.gov Exploring the conversion of this compound into novel scaffolds for drug discovery is a logical next step. Its application as a solvent or an intermediate in the production of polymers and textiles, similar to other functionalized propanols, also warrants investigation. penpet.comresearchgate.net

| Potential Application Area | Rationale | Example of a Related Compound's Use |

| Pharmaceutical Synthesis | Versatile building block for chiral molecules | 1,3-dichloro-2-propanol in glycerol (B35011) synthesis |

| Agrochemical Development | Introduction of specific functional groups | Chloro-containing molecules in pesticides |

| Materials Science | Monomer for specialty polymers | Propanols as solvents in paint and resin production penpet.com |

Mechanistic Insights into Complex Transformation Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity in complex transformations. While the general mechanisms of reactions like halohydrin formation and epoxide ring-opening are known, the interplay of the chloro, hydroxyl, and methoxy groups in this specific molecule could lead to unique reactivity. masterorganicchemistry.comacs.org

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the transition states and reaction pathways of its formation and subsequent reactions. researchgate.net For example, investigating the mechanism of its formation from an alkene and a chlorine source in methanol (B129727) could clarify the factors governing regioselectivity. researchgate.net Furthermore, computational modeling of its conversion to an epoxide or other derivatives can help in designing more efficient synthetic routes. nih.gov

Kinetic studies of its reactions will also be important for understanding reaction rates and optimizing conditions. utas.edu.au For example, investigating the kinetics of its cyclization to form a methoxy-substituted epoxide under basic conditions would provide valuable data for process development.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.gov For a molecule like this compound, where experimental data may be limited, AI and ML tools could be particularly impactful.

Machine learning models can be trained on large datasets of known reactions to predict the outcomes of novel transformations. beilstein-journals.orgchemrxiv.org Such models could be used to predict the optimal conditions for the synthesis of this compound, potentially identifying novel catalysts or solvent systems. beilstein-journals.orgchemrxiv.org Active learning algorithms can guide experimental work by suggesting the most informative experiments to perform, thereby accelerating the optimization process with minimal experimental effort. duke.edu

| AI/ML Application | Potential Impact |

| Reaction Condition Prediction | Faster optimization of synthetic routes |

| Active Learning for Optimization | Reduced number of experiments needed |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic pathways |

| Integration with Automated Synthesis | On-demand and autonomous production |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Chloro-3-methoxy-2-methylpropan-2-ol in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including N95 masks, gloves, and eye protection .

- Avoid ignition sources due to flammability (Hazard Class 3.2) and prevent static discharge .

- Work in well-ventilated areas to minimize inhalation of vapors or aerosols .

- For spills, use inert absorbents and avoid draining into waterways (S29 precaution) .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- A common approach involves chlorination of the corresponding alcohol (e.g., 3-methoxy-2-methylpropan-2-ol) using HCl or SOCl₂ under controlled conditions.

- Reaction Setup : Use anhydrous conditions and a reflux apparatus. Monitor temperature to avoid side reactions (e.g., elimination) .

- Purification : Distill the product under reduced pressure to isolate the compound from unreacted starting materials .

Q. What first-aid measures are critical for accidental exposure?

- Methodological Answer :

- Skin Contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Rinse with water for 15 minutes, ensuring eyelids are open. Seek immediate ophthalmological consultation .

- Ingestion : Do NOT induce vomiting. Administer activated charcoal if advised by medical personnel .

Advanced Research Questions

Q. How can discrepancies in reported reactivity or stability data for this compound be resolved?

- Methodological Answer :

- Cross-reference multiple regulatory datasets (e.g., CAS 4151-97-7 vs. EC 209-196-4 ) to identify inconsistencies in purity or storage conditions.

- Conduct accelerated stability studies under varying temperatures and humidity levels to validate degradation pathways.

- Use quantitative structure-property relationship (QSPR) models to predict reactivity based on molecular descriptors .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Fractional Distillation : Separate based on boiling point differences (e.g., target compound vs. unreacted alcohol) .

- Solvent Extraction : Use dichloromethane or ethyl acetate to isolate the chlorinated product from polar by-products.

- Chromatographic Validation : Confirm purity via GC-MS or HPLC, referencing retention indices from published methods .

Q. How can researchers mitigate environmental contamination risks during large-scale experiments?

- Methodological Answer :

- Implement closed-system processing to prevent aerosol release .

- Neutralize waste streams with alkaline solutions (e.g., sodium bicarbonate) before disposal to reduce toxicity .

- Follow MARPOL 73/78 guidelines for bulk transport and disposal, as specified in regulatory documentation .

Data Contradiction Analysis

Q. How to address conflicting recommendations on static discharge prevention in different safety data sheets (SDS)?

- Methodological Answer :

- Compare hazard classifications: SDS from DC Fine Chemicals (UN 1224, PG III ) vs. MOLBASE (no bulk transport data ).

- Prioritize grounding and bonding protocols for equipment, as static discharge risks are elevated in flammable liquid handling .

Application in Organic Synthesis

Q. What role does this compound play as an intermediate in pesticide research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.